BMS-814580

Description

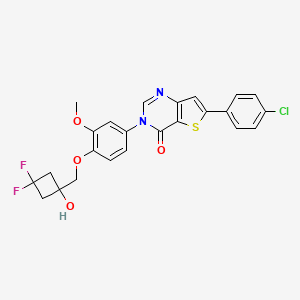

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenyl)-3-[4-[(3,3-difluoro-1-hydroxycyclobutyl)methoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClF2N2O4S/c1-32-19-8-16(6-7-18(19)33-12-23(31)10-24(26,27)11-23)29-13-28-17-9-20(34-21(17)22(29)30)14-2-4-15(25)5-3-14/h2-9,13,31H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXJWNAKIMMZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC5(CC(C5)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClF2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-986458, a BCL6-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extensive research into the Bristol Myers Squibb compound landscape reveals that the designation "BMS-814580" does not correspond to a publicly documented agent. It is highly probable that this is a misidentification of the clinical-stage compound BMS-986458 , a potent and selective B-cell lymphoma 6 (BCL6) protein degrader. This guide will provide a comprehensive overview of the mechanism of action for BMS-986458, synthesized from available preclinical and clinical data.

BMS-986458 is a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. PROTACs consist of two active domains connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Core Mechanism of Action: BCL6 Degradation

BMS-986458 functions by inducing the degradation of BCL6, a transcriptional repressor that is a master regulator of the germinal center B-cell response and is implicated in the pathogenesis of B-cell lymphomas. The molecule simultaneously binds to the BCL6 protein and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin to BCL6, marking it for destruction by the proteasome.

The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes including:

-

Cell Cycle Checkpoints: Halting uncontrolled cell proliferation.

-

Anti-proliferative Signaling: Activating pathways that inhibit tumor growth.

-

Interferon Response: Modulating the immune system's ability to recognize and attack cancer cells.

Signaling Pathway and Experimental Workflow

The mechanism of action of BMS-986458 can be visualized through the following signaling pathway and a representative experimental workflow for assessing its activity.

Caption: Signaling pathway of BMS-986458-mediated BCL6 degradation.

Caption: A typical experimental workflow for evaluating BMS-986458.

Quantitative Data

While specific IC50 or Ki values for this compound are unavailable due to the likely misidentification, preclinical data for BMS-986458 from various studies can be summarized as follows. Please note that these values are illustrative and may vary depending on the specific assay conditions.

| Parameter | Value | Cell Line/Assay Condition |

| DC50 (BCL6 Degradation) | < 1 nM | Diffuse Large B-cell Lymphoma (DLBCL) cell lines |

| GI50 (Growth Inhibition) | 1 - 10 nM | Various B-cell lymphoma cell lines |

| In vivo Tumor Growth Inhibition | Significant | DLBCL xenograft models (oral administration) |

Experimental Protocols

Detailed experimental protocols are proprietary to the developing institution. However, a general outline of the key assays used to characterize the mechanism of action of a PROTAC like BMS-986458 is provided below.

Western Blot for BCL6 Degradation

-

Cell Culture and Treatment: Plate lymphoma cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of BMS-986458 or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against BCL6 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

-

RNA Extraction: Following treatment with BMS-986458, extract total RNA from cells using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with primers specific for BCL6 target genes.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a housekeeping gene (e.g., ACTB).

Cell Viability Assay

-

Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat cells with a serial dilution of BMS-986458 for 72-96 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.

Conclusion

BMS-986458 represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate the key oncogenic driver BCL6 in B-cell malignancies. Its potent and selective mechanism of action, characterized by the induced degradation of BCL6, leads to robust anti-tumor activity in preclinical models. The technical information and methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working in the field of targeted protein degradation and oncology. Further investigation and clinical development will continue to elucidate the full therapeutic potential of this innovative compound.

An In-depth Technical Guide on the MCHR1 Binding Affinity of BMS-814580

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-814580 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain. MCHR1 plays a crucial role in the regulation of energy homeostasis, appetite, and mood. Its modulation presents a promising therapeutic strategy for the treatment of obesity and other metabolic disorders. This technical guide provides a comprehensive overview of the binding affinity of this compound to MCHR1, including detailed experimental protocols and an examination of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for MCHR1 has been characterized across multiple species, demonstrating its high potency. The key quantitative metrics are summarized in the table below.

| Species | Assay Type | Parameter | Value (nM) |

| Human | Radioligand Binding | Ki | 17 |

| Human | Functional Antagonism (FLIPR) | Kb | 117 |

| Cynomolgus Monkey | Radioligand Binding | Ki | 4.9 |

| Rat | Radioligand Binding | Ki | 11.5 |

Data sourced from MedKoo Biosciences and Probechem Biochemicals.[1][2]

Of note, this compound exhibits high selectivity for MCHR1, showing no significant activity at the MCHR2 subtype at concentrations up to 10 µM in a FLIPR-based assay.[1][2]

MCHR1 Signaling Pathways

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. MCHR1 couples to inhibitory (Gi) and Gq-type G proteins, leading to diverse downstream effects.

-

Gi Coupling: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is a key mechanism through which MCH exerts its effects on neuronal activity.

-

Gq Coupling: MCHR1 activation also stimulates the Gq pathway, which activates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).

-

ERK Activation: Downstream of both Gi and Gq activation, MCHR1 signaling can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key regulator of gene expression and cellular proliferation.

Diagram of MCHR1 Signaling Pathways

Caption: MCHR1 signaling cascade.

Experimental Protocols

The determination of the binding affinity and functional antagonism of this compound for MCHR1 involves two primary experimental methodologies: a radioligand binding assay and a functional cell-based assay.

MCHR1 Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing human MCHR1.

-

Radioligand: [¹²⁵I]-MCH (PerkinElmer).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

-

Scintillation Cocktail.

-

Glass Fiber Filters (pre-treated with 0.5% polyethyleneimine).

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes (typically 5-10 µg of protein), [¹²⁵I]-MCH at a concentration near its Kd (e.g., 0.1-0.5 nM), and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-MCH (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

Caption: Radioligand binding assay workflow.

MCHR1 Functional Antagonism Assay (FLIPR)

This cell-based assay measures the ability of an antagonist to inhibit the functional response of the receptor to its agonist, in this case, the mobilization of intracellular calcium.

Materials:

-

Cells: HEK293 cells stably expressing human MCHR1.

-

Agonist: Melanin-Concentrating Hormone (MCH).

-

Antagonist: this compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

-

Cell Plating: Plate the HEK293-MCHR1 cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye by incubating them in the dye solution for 30-60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Place the plate in the FLIPR instrument and add a fixed concentration of MCH (typically at its EC₈₀) to all wells to stimulate the receptor.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the MCH-induced calcium response (IC₅₀). Calculate the functional antagonist constant (Kb) using the Schild equation or a similar pharmacological model.

Diagram of FLIPR Assay Workflow

Caption: FLIPR functional assay workflow.

Conclusion

This compound is a high-affinity MCHR1 antagonist with potent activity across multiple species. The methodologies outlined in this guide, including radioligand binding and functional cell-based assays, are fundamental to characterizing the pharmacological profile of such compounds. A thorough understanding of the MCHR1 signaling pathways provides the necessary context for interpreting the functional consequences of MCHR1 antagonism and for the continued development of novel therapeutics targeting this important receptor.

References

In-Depth Technical Guide: BMS-814580 (CAS Number 1197420-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-814580 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis. With a CAS number of 1197420-11-3, this small molecule has demonstrated significant anti-obesity effects in preclinical models. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental methodologies for its characterization. The information presented herein is intended to support further research and development of MCHR1 antagonists as potential therapeutics for obesity and related metabolic disorders.

Chemical and Physical Properties

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with the following properties:

| Property | Value |

| CAS Number | 1197420-11-3 |

| Molecular Formula | C₂₄H₁₉ClF₂N₂O₄S |

| Molecular Weight | 504.93 g/mol |

| IUPAC Name | 6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |

Mechanism of Action

This compound functions as a competitive antagonist at the MCHR1. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates a signaling cascade that promotes food intake and reduces energy expenditure. By blocking this interaction, this compound effectively inhibits the orexigenic signals mediated by MCH, leading to a reduction in food consumption and subsequent weight loss.

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon activation by MCH, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Downstream of these initial events, MCHR1 activation also leads to the phosphorylation of the extracellular signal-regulated kinase (ERK). This compound, as an antagonist, prevents these downstream signaling events from occurring in response to MCH.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various binding and functional assays.

Receptor Binding Affinity

This compound exhibits potent binding affinity for MCHR1 across different species.

| Species | Receptor | Ki (nM) |

| Human | MCHR1 | 17 |

| Cynomolgus Monkey | MCHR1 | 4.9 |

| Rat | MCHR1 | 11.5 |

Functional Antagonism

In a functional assay, this compound acts as a potent antagonist of human MCHR1.

| Assay Type | Receptor | Kb (nM) |

| FLIPR-based functional assay | hMCHR1 | 117 |

This compound demonstrated selectivity for MCHR1, showing no activity against MCHR2 at concentrations up to 10 μM in a FLIPR-based assay.

In Vitro Safety Pharmacology

This compound displayed modest off-target activity in a panel of ion channel assays at a concentration of 10 μM.

| Ion Channel | Inhibition at 10 μM |

| hERG | 43% |

| Na (4 Hz) | 21% |

| L-type Ca | 15% |

Metabolic Stability

This compound shows good stability in liver microsomes from different species.

| Species | % Remaining after 10 min (3.0 μM) |

| Human | 90% |

| Rat | 95% |

| Mouse | 100% |

In Vivo Pharmacology

The anti-obesity effects of this compound have been evaluated in rodent models.

Efficacy in a Diet-Induced Obesity (DIO) Rat Model

Oral administration of this compound once daily for 28 days resulted in a dose-dependent reduction in body weight in diet-induced obese rats.

| Dose (mg/kg, p.o.) | Body Weight Reduction |

| 0 - 3 | Dose-dependent |

Pharmacokinetic/Pharmacodynamic Relationship

In a 4-day study in rats, a 10 mg/kg oral dose of this compound led to a significant reduction in body weight compared to vehicle-treated animals. At an oral dose of 10 mg/kg, plasma and brain concentrations were measured 8 hours post-dose, indicating that the compound is brain-penetrant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

MCHR1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for MCHR1.

Materials:

-

Membranes from HEK293 cells stably expressing human, cynomolgus monkey, or rat MCHR1.

-

Radioligand: [¹²⁵I]-MCH.

-

Non-specific binding control: Unlabeled MCH.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

-

Test compound: this compound.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, [¹²⁵I]-MCH (at a concentration close to its Kd), and either this compound, unlabeled MCH (for non-specific binding), or buffer (for total binding).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

MCHR1 FLIPR Functional Assay

Objective: To determine the functional antagonist activity (Kb) of this compound at the MCHR1.

Materials:

-

HEK293 cells stably expressing human MCHR1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

MCH (agonist).

-

Test compound: this compound.

-

384-well black-walled, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Plate HEK293-hMCHR1 cells in 384-well plates and incubate overnight.

-

Load the cells with a calcium-sensitive dye for 60 minutes at 37°C.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cell plate and incubate for 15-30 minutes.

-

Place the plate in the FLIPR instrument.

-

Add a pre-determined EC₈₀ concentration of MCH to all wells.

-

Monitor the change in intracellular calcium concentration by measuring fluorescence intensity over time.

-

Generate concentration-response curves for this compound's inhibition of the MCH-induced calcium signal.

-

Calculate the IC₅₀ value and determine the Kb value using the Schild equation.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Rats

Objective: To evaluate the effect of this compound on body weight in a model of obesity.

Animals:

-

Male Sprague-Dawley or Wistar rats rendered obese by feeding a high-fat diet.

Materials:

-

Test compound: this compound.

-

Vehicle: e.g., 0.5% Methocel, 0.1% Tween 80 in distilled water.

Procedure:

-

Acclimatize the DIO rats and randomize them into treatment groups.

-

Record baseline body weight and food intake.

-

Administer this compound or vehicle orally (p.o.) once daily for 28 days at the desired dose levels.

-

Monitor and record body weight and food intake daily.

-

At the end of the study, perform terminal procedures which may include collection of blood for pharmacokinetic analysis and tissues for further analysis.

-

Analyze the data to determine the effect of this compound on body weight change and food consumption compared to the vehicle control group.

Conclusion

This compound is a potent and selective MCHR1 antagonist with a promising preclinical profile for the treatment of obesity. Its ability to effectively block the MCHR1 signaling pathway, coupled with favorable in vitro and in vivo properties, makes it a valuable research tool and a potential candidate for further drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other MCHR1 antagonists.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human or veterinary use.

A Technical Guide to the Discovery and Synthesis of BMS-986458: A First-in-Class BCL6 Degrader

Note: Initial searches for "BMS-814580" did not yield specific information. Based on available data for similar compounds from Bristol Myers Squibb, this document focuses on BMS-986458 , a compound with a substantial body of public-domain information that aligns with the user's request.

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-986458 is a first-in-class, orally bioavailable, and highly selective bifunctional molecule designed to degrade the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4] Developed by Bristol Myers Squibb, this compound is a ligand-directed degrader (LDD), also known as a proteolysis-targeting chimera (PROTAC), that is currently under clinical investigation for the treatment of relapsed/refractory non-Hodgkin's lymphoma (NHL).[5][6][7]

Mechanism of Action

BMS-986458 functions as a molecular bridge, simultaneously binding to the BCL6 protein and the cereblon (CRBN) E3 ubiquitin ligase.[1][2][12] This induced proximity results in the formation of a ternary complex, leading to the ubiquitination of BCL6 and its subsequent degradation by the proteasome.[3][13] The degradation of BCL6 leads to the modulation of a regulon associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon response pathways.[1][2] A significant outcome of BCL6 degradation is the upregulation of CD20 surface expression on lymphoma cells, which can restore sensitivity to anti-CD20 therapies like rituximab.[1][2][3]

Caption: Mechanism of action of BMS-986458 leading to BCL6 degradation.

Quantitative Data

In Vitro Activity

The in vitro potency of BMS-986458 and its precursors was evaluated by measuring BCL6 degradation in lymphoma cell lines.

| Compound/Series | Cell Line | Assay | Parameter | Value | Reference |

| BMS-986458 | SU-DHL-4 | HiBiT Assay | EC50 | 2 nM | [14] |

| BMS-986458 | OCI-LY-1 | HiBiT Assay | EC50 | 0.2 nM | [14] |

| Optimized Lead (BCL6-760) | SU-DHL-4 | HiBiT Assay | EC50 | 6 nM | [14] |

| Optimized Lead (BCL6-760) | SU-DHL-4 | HiBiT Assay | Ymin | 31% | [14] |

| Refined Lead | Not specified | BCL6 Degradation | EC50 | 5 nM | [14] |

| Refined Lead | Not specified | BCL6 Degradation | Ymin | 36% | [14] |

| Initial Hit | Not specified | BCL6 Degradation | EC50 | 17 nM | [14] |

| Initial Hit | Not specified | BCL6 Degradation | Ymin | 63% | [14] |

EC50: Half-maximal effective concentration for degradation. Ymin: Maximum percentage of protein degradation.

Preclinical Pharmacokinetics

Pharmacokinetic properties of BMS-986458 were assessed in multiple species.

Intravenous Administration (1 mg/kg)

| Species | Clearance (mL/min/kg) | Vss (L/kg) | AUC∞ (µM·h) | Half-life (h) | Reference |

|---|---|---|---|---|---|

| Mouse | 6.67 | 0.51 | 3.98 | 1.1 | [14] |

| Rat | 9.74 | 0.28 | 2.8 | 0.9 | [14] |

| Dog | 0.85 | 0.3 | 35.4 | 4.6 |[14] |

Oral Administration (3 mg/kg)

| Species | Cmax (µM) | Tmax (h) | AUC24 (µM·h) | Oral Bioavailability (F) | Reference |

|---|---|---|---|---|---|

| Mouse | 24.9 | 0.5 | 75.6 | 53% | [14] |

| Rat | 9.49 | 2.33 | 44.6 | ~100% | [14] |

| Dog | 15.1 | 2.0 | 72.2 | 67% |[14] |

Vss: Volume of distribution at steady state. AUC: Area under the concentration-time curve. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

BCL6 Degradation Assays (HiBiT Assay)

A common method to quantify intracellular protein degradation is the Nano-Glo® HiBiT Lytic Detection System.

-

Cell Culture: NHL cell lines (e.g., SU-DHL-4, OCI-LY-1) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with serial dilutions of BMS-986458 or control compounds for a specified period (e.g., 4-24 hours).

-

Cell Lysis: A lytic reagent containing the LgBiT protein is added to the cells.

-

Luminescence Detection: In the presence of the NanoLuc® substrate, the HiBiT-tagged target protein (BCL6) and LgBiT form a functional luciferase, generating a luminescent signal proportional to the amount of remaining BCL6 protein.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and EC50 and Ymin values are calculated using non-linear regression.

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of BMS-986458 is evaluated in preclinical xenograft models.

-

Model System: Human DLBCL cell lines (e.g., OCI-LY-1) are subcutaneously implanted into immunodeficient mice. Patient-derived xenograft (PDX) models are also used.[1][2]

-

Dosing: Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. BMS-986458 is administered orally, typically once daily (q.d.).[1][2][14]

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and overall health are monitored as indicators of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected to measure BCL6 protein levels via immunoblotting or immunohistochemistry to confirm target degradation.

-

Combination Studies: To evaluate synergy, BMS-986458 is co-administered with other agents, such as the anti-CD20 antibody rituximab.[1][2]

Caption: A representative workflow for the preclinical evaluation of BMS-986458.

Synthesis

Clinical Development

BMS-986458 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06090539) for patients with relapsed or refractory non-Hodgkin lymphomas.[5][7][15] The study aims to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of BMS-986458 as a monotherapy and in combination with other anti-lymphoma agents.[5][15] Initial results from the dose-escalation phase have shown that BMS-986458 is well-tolerated and demonstrates encouraging anti-tumor activity, with an overall response rate (ORR) of 81% and a complete response (CR) rate of 23.8% in the early study population.[3]

Conclusion

BMS-986458 represents a promising new therapeutic modality for B-cell malignancies. As a highly potent and selective oral degrader of the BCL6 oncoprotein, it leverages the cell's own protein disposal machinery to achieve a rapid and sustained anti-tumor effect. Preclinical data demonstrate a robust mechanism of action, favorable pharmacokinetic properties, and significant efficacy in various lymphoma models.[1][2][14] The ability of BMS-986458 to upregulate CD20 further enhances its therapeutic potential, suggesting powerful synergistic combinations with established immunotherapies.[1][2][3] Ongoing clinical trials will be critical in defining the role of this first-in-class BCL6 degrader in the treatment landscape for non-Hodgkin's lymphoma.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. mediamedic.co [mediamedic.co]

- 4. BMS-986458, A FIRST-IN-CLASS, BIFUNCTIONAL CEREBLON-DEPENDENT... - Morschhauser F - EHA-4666 - Jun 13 2025 [library.ehaweb.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. BMS-986458: a cereblon-mediated ligand directed degrader (LDD) of B cell lymphoma 6 protein (BCL6) for the treatment of B-cell Non-Hodgkin’s Lymphoma - American Chemical Society [acs.digitellinc.com]

- 7. A Study to Assess BMS-986458 Alone and in Combination With Anti-lymphoma Agents in Relapsed/Refractory Non-Hodgkin Lymphomas | BMS Clinical Trials [bmsclinicaltrials.com]

- 8. BCL6 in Lymphoma: BMS-986458 and AI-Driven Synthetic Routes to Next-Gen Protein Degraders — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mskcc.org [mskcc.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Facebook [cancer.gov]

- 14. BMS-986458, a CRBN-mediated LDD targeting BCL6 for B-cell NHL treatment | BioWorld [bioworld.com]

- 15. CareAcross [careacross.com]

The Role of Melanin-Concentrating Hormone Receptor 1 (MCHR1) in Appetite Regulation and Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a pivotal role in the regulation of energy homeostasis, feeding behavior, and body weight. Its endogenous ligand, melanin-concentrating hormone (MCH), is a potent orexigenic neuropeptide. The MCH/MCHR1 system has thus emerged as a significant target for the development of anti-obesity therapeutics. This technical guide provides an in-depth overview of the MCHR1 signaling pathway, the effects of its modulation on appetite and metabolism, and detailed methodologies for key experimental assays. Quantitative data from preclinical studies are summarized for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate understanding.

MCHR1 Signaling Pathways

MCHR1 is a class A GPCR that couples to multiple G-protein subtypes, primarily Gαi/o and Gαq. This dual coupling initiates divergent downstream signaling cascades that collectively contribute to its physiological effects on appetite and energy balance.

Upon binding of MCH, MCHR1 activation leads to:

-

Inhibition of Adenylyl Cyclase (via Gαi/o): This results in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP-dependent protein kinase A (PKA) activity is thought to contribute to the orexigenic effects of MCH.

-

Stimulation of Phospholipase C (via Gαq): This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: MCHR1 activation stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling cascade is implicated in neuronal plasticity and may play a role in the long-term effects of MCH on feeding behavior.

Figure 1: MCHR1 Signaling Pathways.

MCHR1 in Appetite Regulation and Obesity: Preclinical Evidence

Genetic Models: MCHR1 Knockout Mice

Studies on mice lacking MCHR1 (Mchr1-/-) have provided crucial insights into its role in energy balance. These animals exhibit a distinct phenotype characterized by:

-

Leanness and Resistance to Diet-Induced Obesity: Mchr1-/- mice have significantly lower body weight and fat mass compared to their wild-type littermates, and they are resistant to weight gain when fed a high-fat diet.

-

Hyperphagia: Paradoxically, Mchr1-/- mice often display increased food intake.

-

Hyperactivity and Increased Energy Expenditure: The lean phenotype is primarily attributed to increased locomotor activity and a higher metabolic rate, including elevated oxygen consumption.

| Parameter | Genotype | Diet | Observation | Reference |

| Body Weight | Mchr1-/- vs. WT | High-Fat | Male Mchr1-/- mice weighed 15% less and female Mchr1-/- mice weighed 12% less than WT controls at 14 weeks of age. | |

| Fat Mass | Mchr1-/- vs. WT | High-Fat | Fat mass was decreased by 30% in female and 50% in male Mchr1-/- mice at 15 weeks of age. | |

| Food Intake | Mchr1-/- vs. WT | High-Fat | Food intake was increased by 15% in female and 20% in male Mchr1-/- mice compared to controls at 14 weeks of age. | |

| Energy Expenditure | Mchr1-/- vs. WT | High-Fat | Total energy expenditure was 28% higher in male Mchr1-/- mice over a 24-hour period. | |

| Oxygen Consumption (VO2) | MCH-/-ob/ob vs. ob/ob | Standard | Total VO2 was increased in MCH-/-ob/ob mice compared with ob/ob mice. |

Pharmacological Models: MCHR1 Antagonists

The development of selective MCHR1 antagonists has enabled the pharmacological validation of this receptor as an anti-obesity target. Numerous preclinical studies have demonstrated that blockade of MCHR1 leads to:

-

Reduced Food Intake: Acute and chronic administration of MCHR1 antagonists decreases food consumption in various rodent models of obesity.

-

Decreased Body Weight and Fat Mass: Chronic treatment with MCHR1 antagonists results in significant and sustained weight loss, primarily due to a reduction in adiposity.

-

Improved Metabolic Parameters: MCHR1 antagonism has been shown to improve obesity-related comorbidities such as hyperinsulinemia and hypercholesterolemia.

| Compound | Model | Dose | Effect on Food Intake | Effect on Body Weight | Ki/IC50 | Reference |

| SNAP-7941 | Diet-Induced Obese (DIO) Rats | 10 mg/kg, i.p. | Inhibited MCH-stimulated food intake. | Sustained decrease in body weight with chronic administration. | Kb = 0.57 nM | |

| T-226296 | Rats | 30 mg/kg, p.o. | Almost completely suppressed MCH-induced food intake. | Not specified in acute study. | IC50 = 5.5 nM (human), 8.6 nM (rat) | |

| GW803430 | DIO Rats | 1 and 3 mg/kg, p.o. for 14 days | Significant dose-dependent decrease. | Robust and dose-dependent decrease. | Not specified | |

| AZD1979 | DIO Mice | Not specified | Reduction in food intake. | Reduction in body weight and fat mass. | Not specified | |

| AMG 076 | Mouse models of obesity | Not specified | Reduction in food intake. | Reduction in body weight. | Not specified | |

| Unnamed Antagonist | DIO Mice | 30 mg/kg, p.o. for 36 days | Moderately suppressed feeding. | 24% reduction in body weight. | Ki = 3.8 nM (mouse) |

Experimental Protocols

MCHR1 Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound for the MCHR1 receptor.

Figure 2: Receptor Binding Assay Workflow.

Protocol:

-

Membrane Preparation: Human recombinant MCHR1 membrane preparations are obtained from commercial sources or prepared from cell lines stably expressing the receptor (e.g., HEK293 or CHO cells).

-

Binding Buffer: A typical binding buffer consists of 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin.

-

Assay Procedure:

-

In a microplate, combine the MCHR1 membrane preparation (e.g., 5 µ g/well ), a fixed concentration of radiolabeled MCH (e.g., 2 nM [¹²⁵I]MCH), and varying concentrations of the test compound.

-

Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of unlabeled MCH (e.g., 0.5 µM).

-

Incubate the plate for a defined period (e.g., 90 minutes) at room temperature.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Mouse Model

This in vivo model is widely used to evaluate the efficacy of anti-obesity compounds.

Figure 3: Diet-Induced Obesity Model Workflow.

Protocol:

-

Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.

-

Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.

-

Treatment: Once the mice become obese, they are randomized into treatment groups. The test compound (MCHR1 antagonist) or vehicle is administered daily via an appropriate route (e.g., oral gavage).

-

Monitoring: Body weight and food intake are measured regularly (e.g., daily or weekly).

-

Metabolic Phenotyping: At the end of the study, various metabolic parameters can be assessed, including:

-

Body composition (fat mass and lean mass) using techniques like DEXA or NMR.

-

Plasma levels of glucose, insulin, leptin, and lipids.

-

Energy expenditure and respiratory exchange ratio (RER) using indirect calorimetry.

-

-

Data Analysis: Statistical analysis is performed to compare the effects of the treatment with the vehicle control group.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at MCHR1 by detecting changes in intracellular calcium levels.

Protocol:

-

Cell Line: A cell line stably expressing MCHR1 (e.g., CHO or HEK293 cells) is used.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.

-

Assay Procedure:

-

The dye-loaded cells are placed in a fluorescence plate reader.

-

For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known MCHR1 agonist (e.g., MCH).

-

The fluorescence intensity is measured in real-time before and after the addition of the agonist.

-

-

Data Analysis: An increase in fluorescence indicates an agonist response, while a reduction in the MCH-induced fluorescence signal in the presence of the test compound indicates an antagonist effect. The data are used to determine the EC50 (for agonists) or IC50 (for antagonists).

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2 as a downstream marker of MCHR1 activation.

Protocol:

-

Cell Culture and Stimulation: MCHR1-expressing cells are serum-starved and then stimulated with MCH or a test compound for a short period (e.g., 5-10 minutes).

-

Cell Lysis: The cells are lysed to extract total protein.

-

Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are determined using methods such as:

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.

-

ELISA-based assays: Commercially available kits provide a high-throughput method for quantifying p-ERK and total ERK levels.

-

-

Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Clinical Development and Future Perspectives

Despite the compelling preclinical data, the clinical development of MCHR1 antagonists for obesity has been challenging. Several compounds have entered Phase I clinical trials, but none have progressed to late-stage development. A major hurdle has been off-target effects, particularly the potential for cardiovascular risk due to interactions with the hERG potassium channel.

Future research and development efforts are focused on:

-

Developing highly selective MCHR1 antagonists with improved safety profiles and minimal hERG liability.

-

Exploring the potential of MCHR1 antagonists for other indications, such as anxiety and depression, where the MCH system is also implicated.

-

Further elucidating the complex neural circuits through which MCHR1 regulates energy balance to identify novel downstream targets for therapeutic intervention.

BMS-814580 patent information

No public patent information, quantitative data, experimental protocols, or signaling pathways are currently available for a compound designated as BMS-814580.

Extensive searches for "this compound" across scientific and patent databases did not yield any specific results for this identifier. It is possible that this designation is incorrect, refers to an early-stage internal compound that has not been publicly disclosed, or is a typographical error.

The search results did, however, frequently identify other investigational compounds from Bristol-Myers Squibb (BMS) with similar naming conventions. One prominent example is BMS-986458 , a potent and selective B-cell lymphoma 6 (BCL6) ligand-directed degrader currently in clinical development for the treatment of B-cell non-Hodgkin's lymphoma.

Should you be interested in information on a different BMS compound, such as BMS-986458, a detailed technical guide can be provided. This would include:

-

Quantitative Data: Summarized tables of in vitro and in vivo efficacy, such as IC50 values in various cell lines and tumor growth inhibition in xenograft models.

-

Experimental Protocols: Detailed methodologies for key experiments, including cell viability assays, protein degradation assays, and pharmacokinetic studies.

-

Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action and experimental procedures.

Please verify the compound identifier to proceed with generating a detailed technical guide.

The Therapeutic Potential of Bristol Myers Squibb's Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors in Metabolic Syndrome: A Technical Overview

Disclaimer: Initial searches for "BMS-814580" in the context of metabolic syndrome did not yield any publicly available information. This document will instead provide an in-depth technical guide on a known Bristol Myers Squibb (BMS) program with therapeutic potential for metabolic disorders: the development of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors, with a focus on compounds such as BMS-963272 and BMS-986172.

This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of treatments for metabolic syndrome.

Executive Summary

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. Key components include central obesity, hypertension, dyslipidemia, and insulin resistance. The search for novel therapeutic agents to address the multifaceted nature of this syndrome is a key focus of pharmaceutical research. Bristol Myers Squibb has been actively involved in the discovery and development of compounds targeting metabolic disorders. Among the most promising recent approaches is the inhibition of Monoacylglycerol Acyltransferase 2 (MGAT2), an enzyme crucial for the absorption of dietary fat. This guide will detail the mechanism of action, preclinical and clinical data, and experimental protocols related to BMS's MGAT2 inhibitors.

The Role of MGAT2 in Metabolic Regulation

MGAT2 is an enzyme highly expressed in the small intestine that plays a critical role in the resynthesis of triglycerides (TGs) from dietary monoacylglycerol and fatty acids. By inhibiting MGAT2, the absorption of dietary fat can be reduced, leading to a decrease in caloric intake and subsequent improvements in metabolic parameters. This mechanism offers a targeted approach to managing key aspects of metabolic syndrome, particularly obesity and dyslipidemia.

Signaling Pathway of MGAT2 Inhibition

The following diagram illustrates the proposed mechanism of action for MGAT2 inhibitors in the context of intestinal fat absorption and its downstream metabolic effects.

The Impact of BMS-814580 on MCHR1 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BMS-814580, a potent and selective antagonist, on the signaling pathways of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1, a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, making it a significant target for the development of anti-obesity therapeutics. This document details the quantitative data associated with this compound's interaction with MCHR1, provides comprehensive experimental protocols for key assays, and visualizes the complex signaling networks and experimental workflows.

Quantitative Data Summary

This compound demonstrates high affinity and functional antagonism towards MCHR1 across multiple species. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity (Ki) of this compound for MCHR1

| Species | Ki (nM) |

| Human | 17 |

| Cynomolgus Monkey | 4.9 |

| Rat | 11.5 |

Table 2: Functional Antagonism (Kb) of this compound at Human MCHR1

| Assay Type | Kb (nM) |

| FLIPR-based Calcium Mobilization Assay | 117 |

MCHR1 Signaling Pathways and the Effect of this compound

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), triggers a cascade of intracellular signaling events through its coupling to inhibitory (Gi/o) and Gq/11 G proteins. This compound, as a functional antagonist, blocks these downstream signaling pathways.

-

Gi/o-Coupled Pathway: Upon MCH binding, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). This compound blocks this MCH-induced reduction in cAMP.

-

Gq/11-Coupled Pathway: Activation of the Gq/11 pathway by MCH stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). This compound inhibits this MCH-stimulated increase in intracellular calcium.

The following diagrams, generated using Graphviz, illustrate these pathways and the inhibitory action of this compound.

Caption: MCHR1 Gi/o-Coupled Signaling Pathway and this compound Inhibition.

Caption: MCHR1 Gq/11-Coupled Signaling Pathway and this compound Inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the interaction of this compound with MCHR1.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a Radioligand Binding Assay.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human MCHR1.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4).

-

A fixed concentration of radioligand (e.g., [¹²⁵I]-MCH).

-

Serial dilutions of the test compound (this compound) or vehicle for total binding, and a high concentration of a non-radiolabeled ligand for non-specific binding.

-

The prepared cell membranes.

-

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), typically in response to receptor activation or inhibition.

Experimental Workflow:

Caption: Workflow for a cAMP Functional Assay.

Protocol:

-

Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human MCHR1.

-

Seed the cells into a 384-well plate and incubate overnight to allow for attachment.

-

-

Assay Procedure:

-

Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the test compound (this compound) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Add a fixed concentration of the MCHR1 agonist (MCH) along with an adenylyl cyclase activator (e.g., forskolin, to stimulate cAMP production) to all wells except the basal control.

-

Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.

-

-

cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

-

Add the detection reagents to the lysate.

-

Incubate as required by the kit.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the percentage of inhibition of the agonist-stimulated cAMP response versus the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Calcium Mobilization Assay (FLIPR)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation, using a fluorescent calcium indicator.

Experimental Workflow:

Caption: Workflow for a Calcium Mobilization Assay using FLIPR.

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human MCHR1.

-

Seed the cells into a black-walled, clear-bottom 384-well plate and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid, to prevent dye leakage).

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake.

-

-

Assay Procedure:

-

Prepare a plate containing serial dilutions of the test compound (this compound) and another plate with a fixed concentration of the MCHR1 agonist (MCH).

-

Place the cell plate and the compound/agonist plates into the FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

The FLIPR instrument will first add the test compound to the cells and incubate for a short period.

-

Subsequently, the instrument will add the agonist and immediately begin measuring the fluorescence intensity in each well over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced calcium response versus the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The functional antagonist constant (Kb) can be calculated from the IC50 value using the Schild equation if the assay is performed with multiple agonist concentrations.

-

Conclusion

This compound is a potent and selective antagonist of MCHR1, effectively blocking both the Gi/o- and Gq/11-mediated signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on MCHR1-targeted therapies. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanism of action of this compound and the methodologies used for its characterization.

Methodological & Application

Application Notes and Protocols for In Vitro Assays of BMS-986458

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

BMS-986458 is a potent and selective, orally bioavailable BCL6 (B-cell lymphoma 6) ligand-directed degrader (LDD). As a Proteolysis Targeting Chimera (PROTAC), BMS-986458 functions by inducing the proximity of the BCL6 protein to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome.[1] This targeted protein degradation offers a promising therapeutic strategy for B-cell Non-Hodgkin's Lymphoma (NHL), where BCL6 is a key transcriptional repressor and oncogenic driver.

These application notes provide an overview of key in vitro assays to characterize the activity of BMS-986458, including protocols for assessing its primary mechanism of action and downstream functional effects.

II. Signaling Pathway and Mechanism of Action

BMS-986458 leverages the cell's own ubiquitin-proteasome system to eliminate the BCL6 protein. The molecule forms a ternary complex with BCL6 and the CRBN E3 ligase, which tags BCL6 for destruction by the proteasome. The degradation of BCL6 leads to the de-repression of target genes, including CD20, which is a key surface marker and therapeutic target in B-cell malignancies.[2]

Caption: Mechanism of BMS-986458-induced BCL6 degradation.

III. Key In Vitro Assays & Protocols

A. BCL6 Protein Degradation Assay

Objective: To quantify the dose- and time-dependent degradation of BCL6 protein in NHL cell lines following treatment with BMS-986458.

Experimental Workflow:

Caption: Workflow for assessing BCL6 protein degradation.

Protocol:

-

Cell Culture: Culture human Diffuse Large B-cell Lymphoma (DLBCL) cell lines in appropriate media.

-

Treatment: Seed cells in multi-well plates and treat with a concentration range of BMS-986458 (e.g., 0.1 nM to 10 µM) for various durations (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).

-

Protein Extraction: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

-

Western Blotting:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for BCL6.

-

Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Perform densitometric analysis to quantify BCL6 protein levels relative to the loading control. Calculate the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

B. Anti-Proliferative and Viability Assays

Objective: To determine the effect of BMS-986458-mediated BCL6 degradation on the proliferation and viability of NHL cell lines.

Protocol:

-

Cell Seeding: Plate NHL cells in 96-well plates at an optimized density.

-

Compound Treatment: Add serial dilutions of BMS-986458 to the wells and incubate for an extended period (e.g., 72 hours or longer) to observe anti-proliferative effects.

-

Viability Measurement: Add a reagent such as CellTiter-Glo® (Promega) or resazurin to measure ATP levels (as an indicator of cell viability) or metabolic activity, respectively. Read luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

C. CD20 Surface Expression Assay

Objective: To measure the upregulation of CD20 on the surface of NHL cells as a downstream consequence of BCL6 degradation.[2]

Protocol:

-

Cell Treatment: Treat NHL cell lines with BMS-986458 at a concentration that induces significant BCL6 degradation (e.g., 10x DC50) for 48-72 hours.

-

Antibody Staining:

-

Harvest and wash the cells with FACS buffer (PBS containing 2% FBS).

-

Incubate the cells with a fluorescently-conjugated anti-CD20 antibody (e.g., FITC, PE, or APC conjugate) for 30 minutes on ice and protected from light.

-

Wash the cells to remove unbound antibody.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the median fluorescence intensity (MFI) for CD20 in both the treated and control samples. Calculate the fold-change in CD20 expression.

IV. Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the described in vitro assays.

Table 1: In Vitro Activity of BMS-986458 in NHL Cell Lines

| Cell Line | BCL6 DC50 (nM) at 24h | Anti-Proliferation IC50 (nM) at 72h |

|---|---|---|

| DLBCL Line 1 | Data not publicly available | Data not publicly available |

| DLBCL Line 2 | Data not publicly available | Data not publicly available |

| DLBCL Line 3 | Data not publicly available | Data not publicly available |

Table 2: Effect of BMS-986458 on CD20 Surface Expression

| Cell Line | Treatment Duration (h) | Fold Increase in CD20 MFI |

|---|

| DLBCL Cell Lines | 72 | Up to 20-fold[2] |

Note: Specific quantitative values for DC50 and IC50 for various cell lines are not yet publicly available in detail and would need to be determined experimentally. The reported up to 20-fold increase in CD20 expression is based on preclinical data abstracts.[2]

V. Conclusion

The described in vitro assays are fundamental for characterizing the pharmacological profile of BMS-986458. These protocols provide a basis for assessing its potency in degrading BCL6, its cellular anti-proliferative effects, and its ability to modulate key target genes like CD20. Consistent and robust execution of these experiments is crucial for the continued development and understanding of this novel BCL6-targeting therapeutic.

References

Application Notes and Protocols for Cell-Based Assays of MCHR1 Antagonism Using BMS-814580

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, mood, and sleep. Antagonism of MCHR1 is a promising therapeutic strategy for the treatment of obesity and mood disorders. BMS-814580 is a potent and selective antagonist of MCHR1. This document provides detailed application notes and protocols for cell-based assays to characterize the antagonism of MCHR1 by this compound.

MCHR1 Signaling Pathway

MCHR1 couples to multiple G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[1][2] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Conversely, activation of Gαq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[1][2]

Quantitative Data for this compound

The following table summarizes the in vitro potency of this compound in cell-based assays for MCHR1.

| Parameter | Species | Value | Assay Type |

| K_i | Human | 16.9 nM | Radioligand Binding Assay |

| K_i | Human | 17 nM | Radioligand Binding Assay |

| K_b | Human | 117 nM | FLIPR-based Calcium Mobilization Assay |

| K_i | Rat | 11.5 nM | Radioligand Binding Assay |

| K_i | Cynomolgus Monkey | 4.9 nM | Radioligand Binding Assay |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium via the Gαq pathway. A fluorescent calcium indicator dye is used to detect changes in intracellular calcium levels.

Experimental Workflow:

Materials:

-

HEK293 or CHO cells stably expressing human MCHR1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom assay plates

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

-

Probenecid (if required for the cell line to prevent dye leakage)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Melanin-Concentrating Hormone (MCH)

-

This compound

-

Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Seeding:

-

One day prior to the assay, seed MCHR1-expressing cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

On the day of the assay, aspirate the cell culture medium.

-

Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often including probenecid.

-

Add the dye loading solution to each well and incubate for 1 hour at 37°C.

-

-

Compound Addition (Antagonist):

-

Prepare serial dilutions of this compound in assay buffer at the desired concentrations (e.g., 2x final concentration).

-

Add the this compound dilutions to the appropriate wells of the assay plate.

-

Include wells with vehicle control (e.g., DMSO in assay buffer).

-

Incubate for 15-30 minutes at room temperature or 37°C.

-

-

Agonist Addition and Signal Reading:

-

Prepare MCH agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the assay plate into the fluorescence plate reader.

-

Initiate kinetic reading of fluorescence.

-

After establishing a stable baseline, inject the MCH agonist solution into all wells.

-

Continue to record the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known MCHR1 antagonist or no agonist (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

cAMP Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production via the Gαi pathway.

Materials:

-

HEK293 or CHO cells stably expressing human MCHR1

-

Cell culture medium

-

384-well white assay plates

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Forskolin (to stimulate cAMP production)

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

-

Melanin-Concentrating Hormone (MCH)

-

This compound

-

Plate reader compatible with the chosen assay kit

Protocol:

-

Cell Seeding:

-

Seed MCHR1-expressing cells into a 384-well white assay plate and incubate overnight.

-

-

Compound and Agonist Incubation:

-

On the day of the assay, aspirate the medium and replace it with stimulation buffer containing IBMX.

-

Add serial dilutions of this compound to the appropriate wells.

-

Add MCH agonist at its EC80 concentration to all wells except the negative control.

-

Add forskolin to all wells to stimulate adenylyl cyclase and cAMP production.

-

Incubate the plate for the time recommended by the assay kit manufacturer (typically 30-60 minutes) at room temperature or 37°C.

-

-

cAMP Detection:

-

Following incubation, lyse the cells and detect the intracellular cAMP levels according to the specific protocol of the chosen cAMP assay kit. This typically involves adding detection reagents and incubating for a specified period.

-

-

Signal Reading:

-

Read the plate on a compatible plate reader (e.g., measuring fluorescence, luminescence, or absorbance).

-

-

Data Analysis:

-

The signal generated is inversely proportional to the amount of cAMP produced.

-

Normalize the data to the control with forskolin and MCH (0% antagonism) and the control with forskolin only (100% antagonism).

-

Plot the normalized signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Conclusion

The provided protocols for calcium mobilization and cAMP assays are robust methods for characterizing the in vitro pharmacology of MCHR1 antagonists like this compound. These assays allow for the determination of antagonist potency (IC50) and provide insights into the functional consequences of blocking MCHR1 signaling through both Gαq and Gαi pathways. Careful optimization of cell number, agonist concentration, and incubation times will ensure high-quality, reproducible data for drug discovery and development efforts targeting the MCHR1 receptor.

References

Application Notes and Protocols for In Vivo Evaluation of GPR119 Agonists in Diet-Induced Obese Mice

Topic: In Vivo Studies of a GPR119 Agonist (e.g., BMS-814580) in Diet-Induced Obese Mice

Audience: Researchers, scientists, and drug development professionals.

Application Notes

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity. Expressed predominantly in pancreatic β-cells and intestinal L-cells, its activation leads to the secretion of insulin and glucagon-like peptide-1 (GLP-1), respectively. These application notes provide a framework for the in vivo evaluation of GPR119 agonists, using a hypothetical compound "this compound," in a diet-induced obese (DIO) mouse model. This model is highly relevant as it mimics many of the metabolic dysfunctions observed in human obesity and type 2 diabetes.

The protocols outlined below describe the induction of obesity in C57BL/6J mice through a high-fat diet, followed by the administration of the GPR119 agonist to assess its effects on key metabolic parameters. These include body weight, food intake, glucose tolerance, and plasma biomarkers. Furthermore, the potential for synergistic effects when co-administered with other anti-diabetic agents like metformin or a DPP-IV inhibitor (e.g., sitagliptin) is also explored. The provided methodologies are based on established practices for evaluating novel GPR119 agonists.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese and hyperglycemic phenotype in mice that mimics human metabolic syndrome.

Materials:

-

Male C57BL/6J mice, 5-6 weeks of age

-

High-Fat Diet (HFD): 60% kcal from fat

-

Control Diet (CD): Standard chow

-

Animal caging with enrichment

-

Weighing scale

Protocol:

-

Upon arrival, acclimatize mice for one week on a standard chow diet.

-

Randomly assign mice to two dietary groups: Control Diet (CD) and High-Fat Diet (HFD).

-

House the mice under a 12-hour light/dark cycle with ad libitum access to their assigned diet and water.

-

Monitor body weight weekly for 10-12 weeks. Mice on the HFD are expected to show a significant increase in body weight compared to the CD group.[1]

-

At the end of the induction period, the HFD-fed mice are considered diet-induced obese and are ready for the compound administration studies.

Administration of GPR119 Agonist (this compound)

Objective: To evaluate the therapeutic effects of a GPR119 agonist on metabolic parameters in DIO mice.

Materials:

-

DIO mice

-

This compound (or other GPR119 agonist)

-

Vehicle solution (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Metformin (for combination studies)

-

Sitagliptin (for combination studies)

Protocol:

-

Randomly assign DIO mice to the following treatment groups (n=8-10 mice/group):

-

Vehicle control

-

This compound (low dose, e.g., 10 mg/kg)

-

This compound (high dose, e.g., 30 mg/kg)

-

This compound + Metformin (e.g., 100 mg/kg)

-

This compound + Sitagliptin (e.g., 20 mg/kg)

-

-

Administer the assigned treatments orally (e.g., via gavage) once or twice daily for a period of 14 to 28 days.

-

Monitor body weight and food intake daily or weekly throughout the treatment period.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal.

Materials:

-

Treated DIO mice

-

D-glucose solution (2 g/kg)

-

Handheld glucometer and test strips

-

Blood collection supplies (e.g., tail snip method)

Protocol:

-

Fast the mice overnight (approximately 16 hours) with free access to water.[1]

-

Record the baseline blood glucose level (t= -30 min).

-

Administer the final dose of the respective treatments.

-

At t=0 min, administer a 2 g/kg D-glucose solution via oral gavage.

-

Measure blood glucose levels at 20, 40, 60, and 120 minutes post-glucose administration from tail vein blood.[2]

Plasma Biomarker Analysis

Objective: To measure the levels of key metabolic hormones and lipids.

Materials:

-

Blood collection tubes (with appropriate anticoagulants, e.g., EDTA for GLP-1)

-

Centrifuge

-

ELISA kits for insulin, active GLP-1, PYY, and other relevant biomarkers.

-

Clinical chemistry analyzer for triglycerides and cholesterol.

Protocol:

-

At the end of the treatment period, collect blood samples from fasted or fed mice. For GLP-1 measurement, a DPP-IV inhibitor should be added to the collection tubes to prevent degradation.

-

Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

Use commercial ELISA kits to quantify the plasma concentrations of insulin and active GLP-1.[2]

-

Analyze plasma triglycerides and cholesterol levels using a clinical chemistry analyzer.

Data Presentation

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (g) |

| Vehicle | 45.2 ± 2.1 | 48.5 ± 2.5 | +7.3 | 85.6 ± 5.4 |

| This compound (10 mg/kg) | 44.8 ± 1.9 | 43.1 ± 2.0 | -3.8 | 75.1 ± 4.9 |

| This compound (30 mg/kg) | 45.5 ± 2.3 | 40.9 ± 2.2 | -10.1 | 68.3 ± 4.5 |

| This compound + Metformin | 45.1 ± 2.0 | 38.8 ± 1.9 | -14.0 | 60.2 ± 4.1 |

| This compound + Sitagliptin | 44.9 ± 2.2 | 39.5 ± 2.1 | -12.0 | 63.7 ± 4.3 |

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in DIO Mice

| Treatment Group | AUC Blood Glucose (mg/dL * min) |

| Vehicle | 35000 ± 2500 |

| This compound (10 mg/kg) | 28000 ± 2100 |

| This compound (30 mg/kg) | 22000 ± 1800 |

| This compound + Metformin | 18000 ± 1500 |

| This compound + Sitagliptin | 19500 ± 1600 |